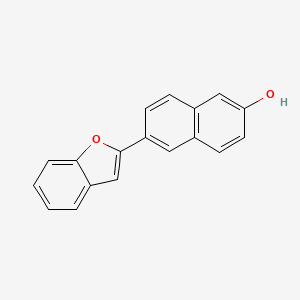
6-(Benzofuran-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Benzofuran-2-yl)naphthalen-2-ol is a complex organic compound that features a benzofuran ring fused to a naphthalene moiety.
Preparation Methods
The synthesis of 6-(1-benzofuran-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by a photochemical reaction to form the benzofuran ring . Industrial production methods may involve microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives .
Chemical Reactions Analysis
6-(1-Benzofuran-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound’s antibacterial and antiviral activities are likely due to its interference with microbial cell wall synthesis or viral replication processes .
Comparison with Similar Compounds
6-(1-Benzofuran-2-yl)naphthalen-2-ol can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Another benzofuran derivative with significant biological activities.
These compounds share the benzofuran core structure but differ in their specific substituents and biological activities, highlighting the unique properties of 6-(1-benzofuran-2-yl)naphthalen-2-ol .
Properties
Molecular Formula |
C18H12O2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C18H12O2/c19-16-8-7-12-9-15(6-5-13(12)10-16)18-11-14-3-1-2-4-17(14)20-18/h1-11,19H |
InChI Key |
IMWDKOPQONLNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















